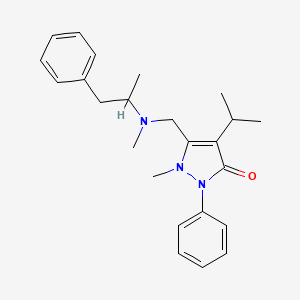

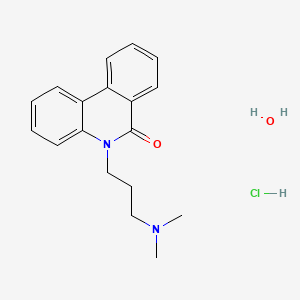

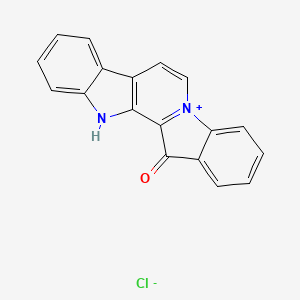

![molecular formula C17H14O5 B1672124 (3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One CAS No. 76974-79-3](/img/structure/B1672124.png)

(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One

説明

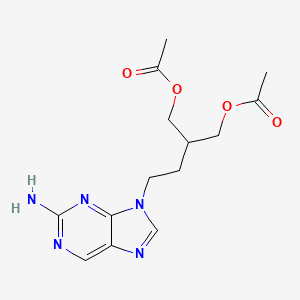

GR24 is a synthetic strigalactone and plant growth regulator. It stimulates the germination of Striga and Orobanche parasitic weed seeds (EC50s = 5-50 nM). GR24 increases root-hair length and decreases the number of lateral roots in Arabidopsis.

rac-GR24, or GR24, is a strigolactone analog, stimulating the mitosis and growth of the arbuscular mycorrhizal fungus gigaspora rosea by boosting Its energy metabolism. It also stimulates communication with arbuscular mycorrhizal fungi. GR24 stimulates the expression of DRM splicing variants and inhibits root branching in 5-day-old Arabidopsis thaliana (L.) Heynh. seedlings. GR24 has anti-inflammatory activity, inhibiting the release of cytokines by blocking NF-kB and MPAK signalling pathways.

科学的研究の応用

Organic Synthesis and Catalysis

Research in organic synthesis has developed methods for synthesizing furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. These methods involve a sequential heterocyclization-alkoxycarbonylation-dehydration process, using oxygen as the external oxidant, to obtain carbonylated furans with high yields (Gabriele et al., 2012). Similarly, studies have explored efficient procedures for synthesizing 5-methyl-3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione derivatives through condensation reactions and oxidative cleavage, demonstrating high yields and supporting the structural assignments through various spectroscopic methods (Mohammadizadeh et al., 2016).

Reaction Mechanism Studies

Investigations into the reaction mechanisms of furan derivatives have led to insights into the atmospheric degradation of alkylfurans with chlorine atoms, revealing the formation of various oxidation products and proposing mechanisms to explain the observed reactions (Villanueva et al., 2009). Further research on the OH-initiated photo-oxidation of furan and its derivatives has identified unsaturated 1,4-dicarbonyl products, highlighting environmental implications and the importance of these reactions in atmospheric chemistry (Alvarez et al., 2009).

Spectroscopic and Quantum Chemical Studies

Quantum chemical studies have been conducted on indanone and 2,3-dihydrobenzofuran scaffolds, emphasizing their significance in therapeutic science. These studies involve the synthesis of novel compounds and their characterization through spectroscopic methods, alongside computational studies to explore structural, reactivity, and electronic properties, thus contributing to the understanding of their potential biological applications (Shinde et al., 2020).

特性

IUPAC Name |

(3E,3aR,8bS)-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSDUVBUZOUAOQ-WJQMYRPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。